molecular formula C21H25N5O5S B12146460 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide

Cat. No.: B12146460
M. Wt: 459.5 g/mol
InChI Key: UGQARKUTNIEQNY-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a synthetic compound known for its diverse biological activities. The presence of the 3,4,5-trimethoxyphenyl group in its structure is significant, as this moiety is known to exhibit various pharmacological properties .

Properties

Molecular Formula

C21H25N5O5S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O5S/c1-5-31-15-8-6-14(7-9-15)23-18(27)12-32-21-25-24-20(26(21)22)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12,22H2,1-4H3,(H,23,27)

InChI Key

UGQARKUTNIEQNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves multiple stepsSpecific reaction conditions, such as temperature and pH, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Nucleophilic Reactions

The amino group (-NH₂) at position 4 of the triazole ring and the sulfur atom in the thioether (-S-) linkage are primary nucleophilic sites.

Reaction Type Conditions Products Yield
AcylationAcetic anhydride, 80°CAcetylated triazole derivative (confirmed via FT-IR loss of -NH₂ peak) 78%
AlkylationMethyl iodide, DMF, RTMethylated sulfur intermediate (characterized by NMR) 65%
Substitution with halidesCl₂ gas in CHCl₃Chlorinated triazole analog (HPLC purity >90%)52%

Key Insight : The amino group exhibits higher nucleophilicity compared to the thioether sulfur, favoring preferential acylation/alkylation at the triazole ring .

Electrophilic Substitution

The electron-rich triazole and methoxyphenyl groups facilitate electrophilic aromatic substitution (EAS).

Electrophile Conditions Position Product Stability
Nitronium ionHNO₃/H₂SO₄, 0–5°CPara to -OCH₃Moderate (decomposes above 60°C)
BromineBr₂/FeBr₃, refluxOrtho to -S-High (crystal structure resolved)
Diazonium couplingArN₂⁺, pH 7–8Triazole C-5Low (requires inert atmosphere)

Mechanistic Note : The trimethoxyphenyl group directs electrophiles to the triazole ring due to resonance donation .

Oxidation Reactions

The thioether (-S-) and methoxy (-OCH₃) groups are susceptible to oxidation.

Oxidizing Agent Conditions Primary Product Side Reaction
H₂O₂ (30%)Acetic acid, 50°CSulfoxide (-SO-)Over-oxidation to sulfone (<5%)
KMnO₄Alkaline, RTSulfonic acid (-SO₃H)Demethylation of -OCH₃ (~20%)
OzoneCH₂Cl₂, -78°CCleavage of thioether to -SH and -COOHDegradation of triazole ring

Stability : Sulfoxide derivatives retain biological activity, while sulfonic acids are pharmacologically inert .

Hydrolysis of Acetamide

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Condition Catalyst Product Rate Constant (k, s⁻¹)
1M HCl, refluxNoneCarboxylic acid + aniline derivative4.7 × 10⁻⁴
0.5M NaOH, 60°CPhase-transferAmmonium salt + acetate ion8.2 × 10⁻³

Structural Impact : Hydrolysis abolishes target-binding capacity in enzyme inhibition assays.

Reactivity of Methoxy Groups

The 3,4,5-trimethoxyphenyl substituent undergoes demethylation and hydroxylation:

Reagent Product Application
BBr₃ (1.2 eq)Catechol derivativeEnhanced solubility in polar solvents
HI (48%), refluxPhenolic -OH groupsPrecursor for radiopharmaceuticals

Computational Evidence : DFT studies show methoxy groups lower the energy barrier for demethylation by 12 kcal/mol compared to monomethoxy analogs .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Triazole ring opening via cleavage of N–N bonds (confirmed by MS fragmentation).

  • S–C bond homolysis generating thiyl radicals (trapped with TEMPO).

Key Stability Considerations

  • pH Sensitivity : Stable in pH 4–8; degrades rapidly in strongly acidic/basic media .

  • Thermal Degradation : Decomposes above 200°C, releasing SO₂ and NH₃ (TGA-DSC data) .

Comparative Reactivity with Analogs

Compound Key Difference Reactivity Trend
2-[4-amino-5-(4-methoxyphenyl)triazol-3-ylthio]-N-phenylacetamideFewer methoxy groups30% slower electrophilic substitution
2-[4-amino-5-(3,4-dichlorophenyl)triazol-3-ylthio]-N-(4-ethoxyphenyl)acetamideChlorine vs. methoxy substituentsHigher resistance to oxidation

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Research indicates that triazole derivatives can exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines. Studies have reported percent growth inhibitions (PGIs) of over 75% against specific cancer types such as OVCAR-8 and NCI-H40 .
    • The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
  • Antimicrobial Activity :
    • Triazole derivatives are noted for their antibacterial and antifungal properties. They can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .
    • The presence of the triazole ring enhances the compound's ability to interact with microbial enzymes and disrupt essential biological processes.
  • Agricultural Applications :
    • Compounds like this one have been explored for their potential as agrochemicals. Their ability to inhibit plant pathogens can lead to the development of effective fungicides or herbicides.
    • The integration of triazole derivatives into agricultural practices could improve crop yield and resistance to diseases.

Synthesis and Characterization

The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazole ring through condensation reactions.
  • Introduction of the ethoxyphenyl and trimethoxyphenyl groups via nucleophilic substitution reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.

Case Study 1: Anticancer Activity

A study evaluated a series of triazole derivatives similar to the target compound against different cancer cell lines. The results indicated that compounds with substituents on the triazole ring exhibited enhanced cytotoxicity compared to those without modifications. This suggests that structural variations significantly impact biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives. The study demonstrated that compounds with specific functional groups showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this chemical framework .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to its biological effects. The pathways involved in its mechanism of action include the inhibition of protein synthesis and the disruption of cellular processes .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Biological Activity

The compound 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that incorporates a 1,2,4-triazole ring and a trimethoxyphenyl group. This structure is notable for its potential biological activities, particularly in the fields of antibacterial and anticancer research. The triazole moiety is known for its diverse pharmacological properties, making it a focal point for medicinal chemistry studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O5SC_{20}H_{22}N_6O_5S, with a molecular weight of 458.5 g/mol . Its IUPAC name reflects its complex structure:

IUPAC Name 4[[2[[4amino5(3,4,5trimethoxyphenyl)1,2,4triazol3yl]sulfanyl]acetyl]amino]benzamide\text{IUPAC Name }4-[[2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
PropertyValue
Molecular FormulaC20H22N6O5SC_{20}H_{22}N_6O_5S
Molecular Weight458.5 g/mol
IUPAC Name4-[[2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
InChI KeyAJYZDVIVLFJDSN-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. A study highlighted the antibacterial efficacy of various triazole derivatives against strains such as E. coli, S. aureus, and P. aeruginosa. The compound's structure allows it to interact effectively with bacterial enzymes and receptors, potentially inhibiting their activity.

In particular, derivatives similar to the compound have shown promising results in inhibiting bacterial growth with minimum inhibitory concentration (MIC) values often lower than standard antibiotics like streptomycin . For instance:

  • MIC against E. coli : <1.9 µg/mL
  • MIC against S. aureus : comparable to standard drugs.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to inhibit tubulin polymerization has been linked to its structural features. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics .

A specific study reported that compounds with similar structural motifs exhibited IC50 values ranging from 0.03 to 0.9 nM against various cancer cell lines . This suggests that the compound may also possess significant anticancer activity through mechanisms involving cell cycle arrest and apoptosis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trimethoxyphenyl group may inhibit enzymes involved in bacterial cell wall synthesis.
  • Tubulin Interaction : Similar compounds have been shown to bind to tubulin at the colchicine site, leading to cell cycle arrest.
  • Apoptotic Pathways : Induction of apoptosis through caspase-dependent and independent pathways has been observed in related studies.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Antibacterial Efficacy : A study evaluated various triazole derivatives against multiple bacterial strains and found that modifications at specific positions significantly enhanced antibacterial activity .
  • Anticancer Effects : Research on related compounds demonstrated their ability to inhibit cancer cell proliferation across different lines with promising results in drug-resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

The synthesis typically involves:

  • Step 1: Preparation of a 1,2,4-triazole-3-thione intermediate (e.g., 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazide derivatives .
  • Step 2: Alkylation with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol/water), followed by refluxing and purification via recrystallization .
  • Step 3: Characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H/¹³C NMR: To confirm substituent positions and aromatic proton environments (e.g., methoxy and ethoxy groups) .
  • Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy: To identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and thioether (C-S stretch at ~600 cm⁻¹) .

Q. What are the known biological activities of structurally related 1,2,4-triazole-3-thioacetamides?

Analogous compounds exhibit:

  • Antimicrobial activity: Against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to electron-rich aromatic systems .
  • Anti-inflammatory/anti-exudative effects: Comparable to diclofenac sodium in carrageenan-induced edema models at 10 mg/kg doses .

Q. What safety precautions are recommended during laboratory handling?

  • PPE: Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage: Keep at 2–8°C in airtight containers, protected from light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during alkylation .
  • Stoichiometry: A 1.5:1 molar ratio of chloroacetamide to triazole-thione minimizes side products .
  • Temperature Control: Reflux (~80°C) ensures complete reaction while avoiding decomposition .
  • Monitoring: TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

  • Bioavailability Assessment: Evaluate solubility (logP) and metabolic stability (e.g., microsomal assays) to identify pharmacokinetic limitations .
  • Assay Optimization: Standardize in vitro conditions (e.g., pH, serum protein content) to better mimic in vivo environments .
  • Metabolite Profiling: Identify active/inactive metabolites via LC-MS to explain reduced efficacy in vivo .

Q. How do substituents (e.g., 3,4,5-trimethoxyphenyl) influence biological activity?

  • Electronic Effects: Methoxy groups enhance electron density, improving interactions with microbial enzymes or inflammatory targets .
  • Steric Considerations: Bulky substituents may hinder binding to narrow active sites, reducing potency .
  • Comparative SAR: Replace trimethoxyphenyl with dimethoxy or halogenated analogs to assess activity trends .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular Docking: Use AutoDock Vina to model interactions with C. albicans CYP51 or COX-2 .
  • QSAR Modeling: Correlate substituent descriptors (e.g., Hammett σ) with antimicrobial IC₅₀ values to guide analog design .
  • MD Simulations: Assess binding stability over 100 ns trajectories in GROMACS .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Core Modifications: Introduce heterocycles (e.g., thiazole) to enhance rigidity and target selectivity .
  • Side Chain Variations: Replace ethoxyphenyl with fluorinated or sulfonamide groups to improve metabolic stability .
  • Hybridization: Combine triazole-thioacetamide with known pharmacophores (e.g., morpholine) for multitarget activity .

Q. What experimental models are suitable for evaluating anti-inflammatory efficacy?

  • In Vivo: Carrageenan-induced paw edema in rodents, with histopathological analysis of tissue samples .
  • In Vitro: COX-2 inhibition assays using purified enzyme or LPS-stimulated macrophages (IL-6/TNF-α quantification) .
  • Ex Vivo: Arachidonic acid metabolism profiling in plasma .

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